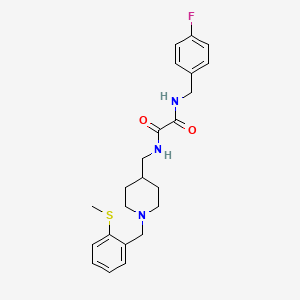

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Beschreibung

N1-(4-Fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 4-fluorobenzyl group at the N1 position and a piperidin-4-ylmethyl group substituted with a 2-(methylthio)benzyl moiety at the N2 position.

Eigenschaften

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O2S/c1-30-21-5-3-2-4-19(21)16-27-12-10-18(11-13-27)15-26-23(29)22(28)25-14-17-6-8-20(24)9-7-17/h2-9,18H,10-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTFYAHDGSESAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine intermediate.

Attachment of the Methylthiobenzyl Group: This step involves the reaction of the piperidine intermediate with a methylthiobenzyl halide under basic conditions.

Formation of the Oxalamide Linkage: The final step involves the reaction of the substituted piperidine with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced under strong reducing conditions to form amines.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones from the methylthio group.

Reduction: Amines from the reduction of the oxalamide linkage.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated and sulfur-containing groups on biological activity. It may serve as a model compound for the development of new drugs with improved pharmacokinetic properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylthio group could participate in covalent bonding or redox reactions. The piperidine ring provides structural rigidity, facilitating specific interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides with antiviral activity share structural similarities with the target compound:

- Key Differences: Substituent Effects: The target’s methylthio-benzyl group contrasts with Compound 13’s thiazole ring, which may alter binding to viral proteins due to differences in aromaticity and hydrogen-bonding capacity. BNM-III-170’s guanidinomethyl group facilitates strong ionic interactions absent in the target, suggesting divergent mechanisms .

Oxalamides with Halogenated Aryl Groups

Compounds with halogenated aryl groups (e.g., chloro, bromo) highlight substituent-dependent activity:

- Synthetic Challenges: Lower yields (23–36%) in halogenated oxalamides suggest sensitivity to substituent bulk and reactivity .

Flavoring Oxalamides with Methoxy/Pyridyl Groups

Flavoring agents demonstrate divergent applications but shared metabolic pathways:

- Metabolic Comparison :

Piperidine-Containing Analogues

Piperidine-based oxalamides exhibit structural flexibility:

- Thiophene vs.

Biologische Aktivität

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including enzyme interactions, antimicrobial properties, and pharmacological implications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

- Molecular Formula : C19H24FN3O2S

- Molecular Weight : 357.48 g/mol

- CAS Number : 941889-31-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the oxalamide moiety contributes to the compound's overall stability and activity. This compound may function as an inhibitor or agonist in various biochemical pathways, impacting physiological processes.

Enzyme Inhibition

Recent studies have highlighted the potential of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.09 μM against Agaricus bisporus tyrosinase (AbTYR), significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) .

Table 1: Inhibitory Activity of Selected Compounds on Tyrosinase

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide | 0.09 | Competitive |

| Kojic Acid | 17.76 | Competitive |

| Compound 26 | 0.18 | Competitive |

Antimicrobial Activity

In vitro tests have shown that this compound exhibits notable antibacterial activity against various strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 1: Enzyme Interaction

A study demonstrated that N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide effectively inhibited the enzyme target involved in inflammatory pathways. Molecular docking simulations indicated significant interaction energies, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, this compound was tested against several bacterial strains using standard broth microdilution methods. Results indicated effective inhibition at low concentrations, suggesting its potential utility in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.